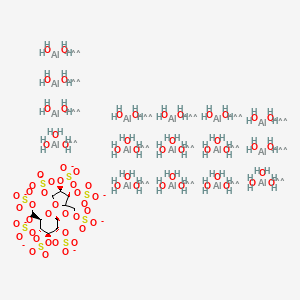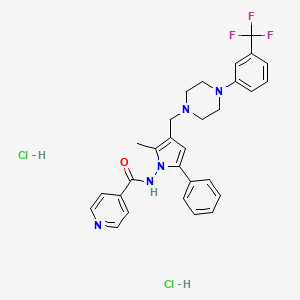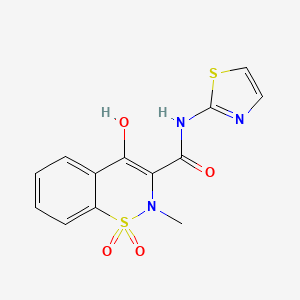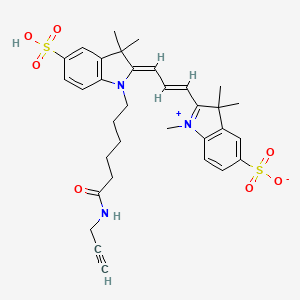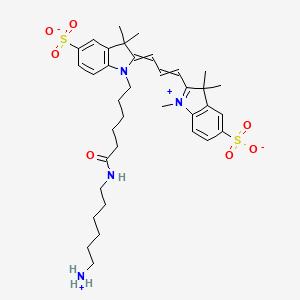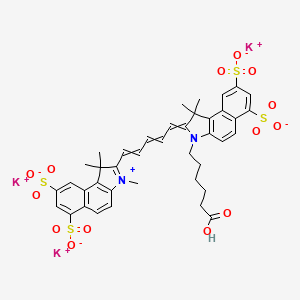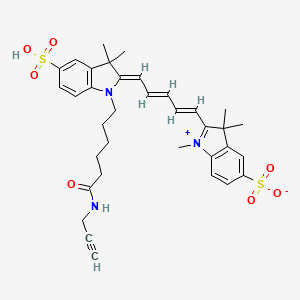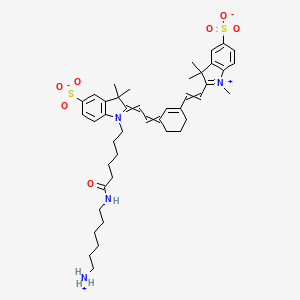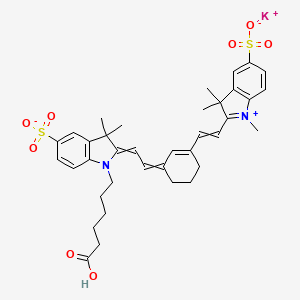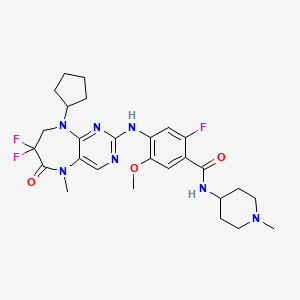
TAK-960
Übersicht
Beschreibung
TAK-960 ist ein neuartiger, oral verfügbarer, selektiver Inhibitor der Polo-like-Kinase 1 (PLK1). Polo-like-Kinase 1 ist eine Serin/Threonin-Proteinkinase, die an wichtigen Prozessen während der Mitose beteiligt ist. Es wurde gezeigt, dass die humane Polo-like-Kinase 1 in verschiedenen menschlichen Krebsarten überexprimiert ist, und erhöhte Spiegel der Polo-like-Kinase 1 wurden mit einer schlechten Prognose in Verbindung gebracht, was sie zu einem attraktiven Ziel für die Krebstherapie macht .
Wissenschaftliche Forschungsanwendungen
TAK-960 hat in mehreren Dosierungsregimen eine breite präklinische Antitumoraktivität gezeigt. Es hat in verschiedenen Tumorzelllinien Wirksamkeit gezeigt, einschließlich solcher, die das Multidrug-Resistenzprotein 1 exprimieren. Die Behandlung mit this compound führt in vitro und in vivo zu einer Akkumulation von G2-M-Zellen, einer abweichenden Polo-Mitose-Morphologie und einer erhöhten Phosphorylierung von Histon H3. Es hat die Proliferation mehrerer Krebszelllinien gehemmt und eine signifikante Wirksamkeit gegen mehrere Tumor-Xenografte gezeigt, einschließlich Adriamycin/Paclitaxel-resistenter Xenograft-Modelle und disseminierter Leukämie-Modelle .
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung der Polo-like-Kinase 1. Polo-like-Kinase 1 ist entscheidend für die Regulation der Mitose, einschließlich der Aktivierung des Zellzyklus 2, der Chromosomensegregation, der Zentrosomenreifung, der bipolaren Spindelbildung, der Regulation des Anaphase-fördernden Komplexes und der Ausführung der Zytokinese. Durch die Hemmung der Polo-like-Kinase 1 stört this compound diese Prozesse, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt .
Wirkmechanismus
- PLK1 is overexpressed in various human cancers, and elevated levels are associated with poor prognosis, making it an attractive target for anticancer therapy .
- TAK-960 affects several pathways:
- The compound selectively targets cancer cells (EC50 values ranging from 8.4 to 46.9 nmol/L) without affecting nondividing normal cells (EC50 >1,000 nmol/L) .
- It has shown efficacy against tumor xenografts, including drug-resistant models and disseminated leukemia .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
TAK-960 plays a significant role in biochemical reactions by inhibiting PLK1. PLK1 is crucial for the regulation of mitosis, including activation of cell division cycle 2, chromosome segregation, centrosome maturation, bipolar spindle formation, regulation of the anaphase-promoting complex, and execution of cytokinesis . This compound interacts with PLK1 by binding to its ATP-binding site, thereby inhibiting its kinase activity. This inhibition leads to the accumulation of G2/M phase cells, aberrant mitosis morphology, and increased phosphorylation of histone H3 (pHH3) .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. It inhibits the proliferation of multiple cancer cell lines, including those that express multidrug-resistant protein 1 (MDR1) . This compound treatment causes cell cycle arrest at the G2/M phase, leading to polyploidy and apoptosis . Additionally, this compound influences cell signaling pathways by increasing the phosphorylation of histone H3, which is a marker of mitotic cells . The compound also affects gene expression by altering the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of PLK1, thereby inhibiting its kinase activity . This inhibition disrupts the normal function of PLK1 in mitosis, leading to cell cycle arrest at the G2/M phase . This compound also induces aberrant mitosis morphology and increases the phosphorylation of histone H3 . The compound’s effects on gene expression include the upregulation of genes involved in apoptosis and the downregulation of genes involved in cell cycle progression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is stable under recommended storage conditions and retains its activity over extended periods . In vitro studies have shown that the anti-proliferative effects of this compound are sustained even after the removal of the drug . In vivo studies have demonstrated that this compound significantly inhibits tumor growth in a dose-dependent manner . Long-term effects of this compound include sustained cell cycle arrest and apoptosis in treated cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Oral administration of this compound increases the phosphorylation of histone H3 in a dose-dependent manner and significantly inhibits the growth of HT-29 colorectal cancer xenografts . Treatment with once daily this compound exhibits significant efficacy against multiple tumor xenografts, including adriamycin/paclitaxel-resistant xenograft models and disseminated leukemia models . High doses of this compound may lead to toxic or adverse effects, including severe cell cycle arrest and apoptosis .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with PLK1. The compound inhibits PLK1 by binding to its ATP-binding site, leading to the disruption of mitotic processes . This compound also affects metabolic flux by altering the levels of metabolites involved in cell cycle regulation and apoptosis . The compound’s inhibitory effects on PLK1 result in changes in the expression of genes involved in metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is orally bioavailable and can be effectively absorbed and distributed in the body . This compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . The compound’s distribution is influenced by its interactions with multidrug-resistant protein 1 (MDR1), which affects its efficacy in cancer cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on PLK1 . This compound’s activity is influenced by its localization to specific compartments or organelles involved in mitosis . The compound’s targeting signals and post-translational modifications direct it to the cytoplasm, where it binds to PLK1 and inhibits its kinase activity .
Vorbereitungsmethoden
TAK-960 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Einarbeitung von Fluoratomen beinhalten, um seine Eigenschaften zu optimieren. Die industriellen Produktionsverfahren beinhalten die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
TAK-960 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.
Substitution: this compound kann Substitutionsreaktionen unterliegen, um verschiedene Substituenten an seiner Kernstruktur einzuführen.
Zu den in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Derivate von this compound mit modifizierten funktionellen Gruppen .
Vergleich Mit ähnlichen Verbindungen
TAK-960 wird mit anderen Inhibitoren der Polo-like-Kinase 1 wie Volasertib und BI 2536 verglichen. Obwohl alle diese Verbindungen die Polo-like-Kinase 1 als Ziel haben, hat this compound einzigartige Eigenschaften gezeigt, darunter seine orale Bioverfügbarkeit und Potenz gegen multiresistente Krebszelllinien. Dies macht this compound zu einem vielversprechenden Kandidaten für die Weiterentwicklung und klinische Evaluierung .
Eigenschaften
IUPAC Name |
4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34F3N7O3/c1-35-10-8-16(9-11-35)32-24(38)18-12-22(40-3)20(13-19(18)28)33-26-31-14-21-23(34-26)37(17-6-4-5-7-17)15-27(29,30)25(39)36(21)2/h12-14,16-17H,4-11,15H2,1-3H3,(H,32,38)(H,31,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRSATNRNFYMDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34F3N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1137868-52-0 | |
| Record name | TAK-960 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1137868520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAK-960 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3831VFM1ZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
